molecular formula C19H16N2O2S B2452644 N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide CAS No. 868674-89-9

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide

Cat. No. B2452644
CAS RN: 868674-89-9
M. Wt: 336.41
InChI Key: MRKCMGOOLGXRNS-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of mitochondrial dysfunction in various diseases.

Scientific Research Applications

Antimicrobial Activity

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide and its derivatives demonstrate significant antimicrobial properties. Incerti et al. (2017) synthesized a series of related compounds, which showed potent antimicrobial activity against various bacterial and fungal species, including pathogens and food-contaminating species. The compounds exhibited the best activity with minimum inhibitory concentration (MIC) in the range of 10.7-21.4 μmol mL-1 × 10-2 and minimum bactericidal concentration (MBC) of 21.4-40.2 μmol mL-1 × 10-2, indicating their potential as antimicrobial agents (Incerti et al., 2017).

Cytotoxic Activity

The cytotoxic activity of related compounds has been explored as potential anticancer agents. Kolluri et al. (2020) synthesized novel (Z)-2-(3-(4-((3-benzyl-2,4-dioxothiazolidin-5-ylidene)methyl)-1-phenyl-1H-pyrazol-3-yl) phenoxy)-N-arylacetamide derivatives, which demonstrated moderate to promising cytotoxic activity against the human breast cell line (MCF-7), with certain compounds showing IC50 values as low as 0.604 μM and 0.665 μM, comparable to standard drugs (Kolluri et al., 2020).

Hypoglycemic Activity

Some derivatives have also shown significant hypoglycemic activity, making them interesting for further research in the treatment of diabetes. Nikaljea et al. (2012) reported the synthesis of novel 2-(4-((2, 4- dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N- substituted acetamide derivatives, which displayed significant hypoglycemic activity in an animal model, indicating their potential in managing blood sugar levels (Nikaljea et al., 2012).

Antioxidant and Anti-Inflammatory Properties

Additionally, these compounds have been studied for their antioxidant and anti-inflammatory properties. Koppireddi et al. (2013) synthesized a series of related compounds and evaluated them for anti-inflammatory and antioxidant activities. The compounds exhibited significant efficacy in DPPH radical scavenging and possessed excellent anti-inflammatory activity, suggesting their potential in managing oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).

properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-3-12-21-18-15(23-2)10-7-11-16(18)24-19(21)20-17(22)13-14-8-5-4-6-9-14/h1,4-11H,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKCMGOOLGXRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)CC3=CC=CC=C3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.